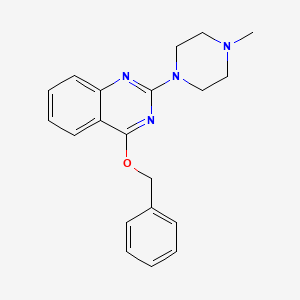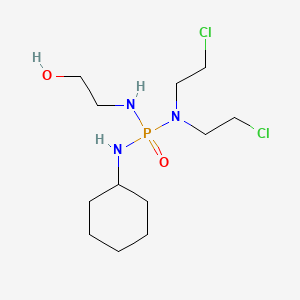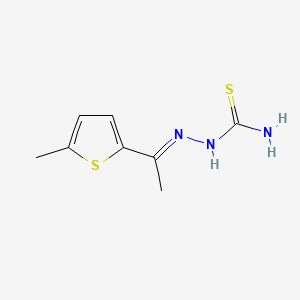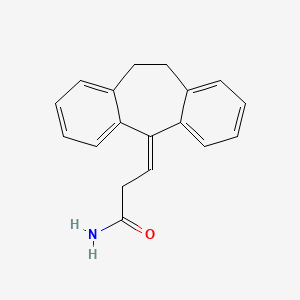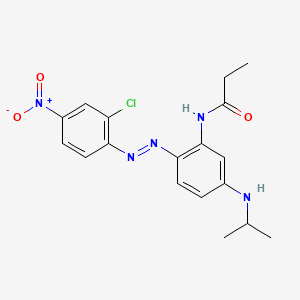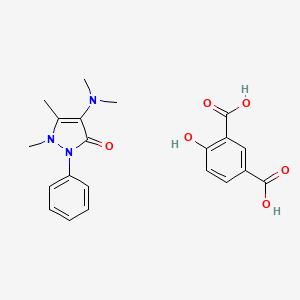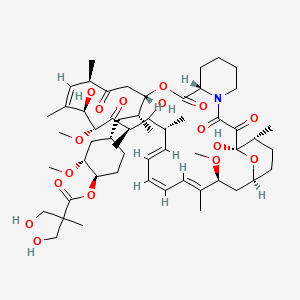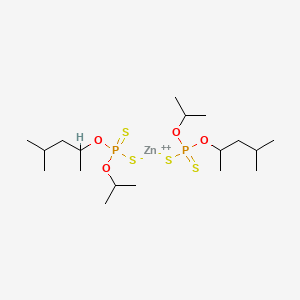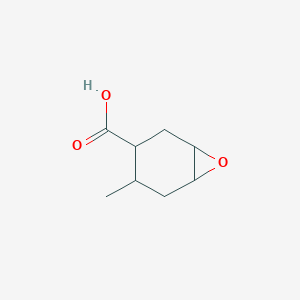
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZRZ3G87GOR, also known as 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, is a compound with the molecular formula C8H12O3 and a molecular weight of 156.1791 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
The synthesis of 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions typically include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be compared with other similar compounds, such as:
Epoxides: Compounds containing an oxirane ring, which share similar reactivity and applications.
Cyclohexane derivatives: Compounds with a cyclohexane ring structure, which may have different functional groups attached.
Carboxylic acids: Compounds with a carboxylic acid group, which exhibit similar chemical reactivity.
The uniqueness of this compound lies in its bicyclic structure, which combines the reactivity of both the oxirane ring and the carboxylic acid group, making it a versatile compound for various applications.
Properties
CAS No. |
1843-26-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
InChI Key |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(O2)CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


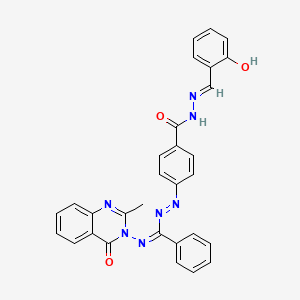
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
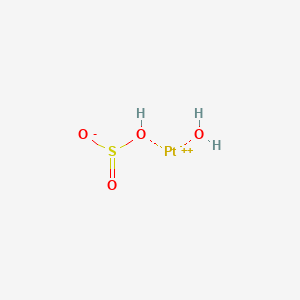
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
